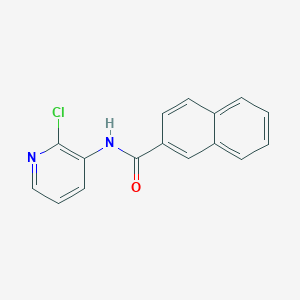

N-(2-chloro-3-pyridinyl)-2-naphthamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H11ClN2O |

|---|---|

Molecular Weight |

282.72g/mol |

IUPAC Name |

N-(2-chloropyridin-3-yl)naphthalene-2-carboxamide |

InChI |

InChI=1S/C16H11ClN2O/c17-15-14(6-3-9-18-15)19-16(20)13-8-7-11-4-1-2-5-12(11)10-13/h1-10H,(H,19,20) |

InChI Key |

CBRFKNPPDVULBE-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=C(N=CC=C3)Cl |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=C(N=CC=C3)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 2 Chloro 3 Pyridinyl 2 Naphthamide and Its Analogues

Strategic Approaches for Naphthamide Core Construction

The formation of the naphthamide core is a critical step in the synthesis of N-(2-chloro-3-pyridinyl)-2-naphthamide. This process relies on the efficient creation of an amide linkage between a naphthalene (B1677914) carboxylic acid derivative and an amine.

Amide Bond Formation via Condensation Reactions

The synthesis of N-aryl amides, such as this compound, is fundamentally achieved through amide bond formation, a cornerstone reaction in organic chemistry. nih.gov The most common method is the condensation reaction between a carboxylic acid (or its activated derivative) and an amine. In this case, a 2-naphthoic acid derivative is reacted with 2-chloro-3-aminopyridine.

To facilitate this reaction, the carboxylic acid is often "activated" to increase its reactivity. This can involve converting the carboxylic acid to an acyl chloride, an acid anhydride, or an active ester. These activated intermediates are then more susceptible to nucleophilic attack by the amine.

A novel approach in amide synthesis is the "umpolung" or reversal of polarity strategy. nih.gov One such method involves the reaction of α-fluoronitroalkanes with N-aryl hydroxylamines, promoted by a simple Brønsted base, to directly yield N-aryl amides without the need for traditional activating agents. nih.gov This approach is notable for its ability to prevent the loss of stereochemical integrity (epimerization) when dealing with chiral molecules. nih.gov Another innovative one-pot technology generates amide bonds by forming a thioester intermediate from a carboxylic acid, which then reacts with an amine, avoiding traditional coupling reagents entirely. rsc.org

Table 1: Comparison of Amide Formation Strategies

| Method | Reactants | Conditions | Key Features |

|---|---|---|---|

| Conventional Condensation | Carboxylic Acid + Amine | Requires coupling agents (e.g., DCC, EDC) or conversion to acyl chloride. | Widely used, versatile, but can generate waste byproducts. nih.gov |

| Umpolung Amide Synthesis (UmAS) | α-fluoronitroalkane + N-aryl hydroxylamine | Brønsted base promoter. | Avoids traditional activating agents; preserves stereochemistry. nih.gov |

| Thioester-Mediated Synthesis | Carboxylic Acid + Dithiocarbamate, then Amine | One-pot, neat conditions. | Green and safe, inspired by natural processes. rsc.org |

| Copper-Catalyzed Amidation | Arenediazonium Salt + Primary Amide | Copper(I) iodide catalyst, tetrabutylammonium (B224687) iodide. | Good yields for N-aryl amides from readily available starting materials. organic-chemistry.org |

Microwave-Assisted Synthetic Protocols for 2-Naphthamide (B1196476) Derivatives

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, offering significant advantages over conventional heating methods, including shorter reaction times, higher yields, and improved purity of products. For the synthesis of 2-naphthamide derivatives, microwave irradiation has been successfully employed in multi-step reaction sequences. acs.orgnih.gov

A notable example is a four-step microwave-assisted process starting from dimethoxybenzaldehyde derivatives. nih.govsigmaaldrich.com This synthesis involves:

Stobbe Condensation: Reaction of dimethoxybenzaldehyde with diethyl succinate (B1194679) using potassium tert-butoxide in tert-butanol (B103910) under microwave irradiation. acs.orgnih.gov

Cyclization: Formation of an ethyl 4-acetoxy-dimethoxy-2-naphthoate derivative. acs.org

Hydrolysis: Conversion to 4-hydroxy-dimethoxynaphthalene-2-carboxylic acid. acs.org

Amidation: The final condensation step to form the N-substituted 2-naphthamide derivative. acs.org

This protocol highlights the efficiency of microwave assistance in key carbon-carbon and carbon-nitrogen bond-forming steps, making it a highly effective strategy for generating libraries of 2-naphthamide analogues for further study. sigmaaldrich.comfigshare.comacs.org

Utilization of Precursors such as 3-hydroxy-2-naphthoic acid hydrazide

Versatile precursors are often used in organic synthesis to provide a scaffold that can be elaborated into a range of target molecules. 3-Hydroxy-2-naphthoic acid hydrazide is one such precursor that has been employed in the synthesis of various heterocyclic and acyclic compounds. sigmaaldrich.comresearchgate.net Its chemical structure contains a reactive hydrazide group (-CONHNH₂) attached to a hydroxynaphthoic acid core. sigmaaldrich.com

This hydrazide can readily undergo condensation reactions with aldehydes and ketones to form hydrazones. rsc.orgrsc.org For example, it has been used to synthesize novel chemosensors by reacting it with various aldehyde derivatives in a single-step condensation reaction under reflux. rsc.org Furthermore, it serves as a key intermediate for creating more complex structures, such as phthalazinedione derivatives, which can then be subjected to further reactions like nitration, bromination, and coupling with diazonium salts. researchgate.net The nucleophilic nature of the hydrazide's terminal nitrogen also allows for its use in the synthesis of Schiff base metal complexes. chemrxiv.org

Synthesis and Derivatization of the 2-Chloro-3-pyridinyl Moiety

The 2-chloro-3-pyridinyl group is the second key component of the target molecule. Its synthesis and subsequent reactions are crucial for creating not only the named compound but also related, more complex heterocyclic systems.

Methods for Introducing Halogenated Pyridine (B92270) Scaffolds

The primary building block for the 2-chloro-3-pyridinyl moiety is 2-chloro-3-aminopyridine. Several synthetic routes exist to produce this important intermediate.

One effective method starts with 2-pyridone. google.com The process involves a nitration reaction followed by an N-alkylation to protect the amine, yielding N-alkyl-3-nitro-2-pyridone. This intermediate then undergoes a directional chlorination and dealkylation to produce 2-chloro-3-nitropyridine, which is finally reduced to the desired 2-chloro-3-aminopyridine. google.com This method is noted for its high selectivity and yield. google.com

An alternative approach begins with the more readily available 3-aminopyridine. google.com This method involves direct chlorination using chlorine gas in an aqueous solution of hydrogen chloride at a controlled temperature (15-50 °C) in the presence of a metal chloride catalyst such as iron, nickel, or copper chloride. google.com This process avoids the high temperatures and over-chlorination issues associated with older methods that used hydrogen peroxide. google.com

Other methods for preparing chlorinated pyridines include the direct reaction of pyridine with chlorine gas or the chlorination of pyridine-N-oxides. wikipedia.org

Table 2: Selected Synthetic Routes to 2-Chloro-3-aminopyridine

| Starting Material | Key Steps | Reagents | Advantages | Reference |

|---|---|---|---|---|

| 2-Pyridone | Nitration, N-alkylation, Chlorination, Reduction | Nitrating agents, Alkylating agents, Chlorinating agent (e.g., triphosgene), Reducing agents | High selectivity, high yield, fewer by-products. | google.com |

| 3-Aminopyridine | Direct Chlorination | Chlorine gas, HCl, Metal chloride catalyst (Fe, Ni, or Cu) | Controlled reaction, avoids over-chlorination, good yields (70-75%). | google.com |

| 2-Chloro-3-nitropyridine | Reduction | Stannous chloride, or catalytic hydrogenation | Direct conversion of a commercially available intermediate. | google.comorgsyn.org |

Synthesis of Related Naphthyridine Derivatives and Intermediates

Halogenated pyridines like 2-chloro-3-aminopyridine are not only used for synthesizing simple amides but also serve as crucial intermediates in the construction of more complex fused heterocyclic systems, particularly naphthyridines. nih.gov Naphthyridines, also known as diazanaphthalenes, consist of two fused pyridine rings and are a core structure in many biologically active compounds. nih.gov

For instance, substituted 4-chloropyridines are used as precursors in the synthesis of 1,6-naphthyridin-2(1H)-ones. nih.gov The synthetic strategy involves reacting the chloropyridine with an amine, followed by a condensation reaction to build the second ring, demonstrating how a halogenated pyridine can act as a foundational scaffold. nih.gov

The intermediate 2,3-diaminopyridine, which can be prepared from 2-amino-3-nitropyridine, is another vital building block for various heterocyclic compounds, including different classes of naphthyridines. orgsyn.org The synthesis and modification of these pyridine-based intermediates are central to medicinal chemistry, leading to the development of novel compounds with a wide range of applications. nih.gov

Systematic Derivatization Strategies for this compound Analogues

The generation of analogues of this compound is a systematic process aimed at exploring the chemical space around this scaffold. By methodically altering different parts of the molecule, researchers can fine-tune its properties. These strategies typically focus on three key areas: the naphthalene ring, the pyridine moiety, and the amide bridge.

Structure-Directed Modifications on the Naphthalene Ring

For instance, in studies involving 1-naphthamides, palladium-catalyzed direct C-H arylation has been successfully employed to introduce aryl groups at the C4 and C7 positions of the naphthalene ring. researchgate.net The regioselectivity of this arylation can be controlled by the choice of the directing group on the amide nitrogen, allowing for targeted modifications. researchgate.net This methodology offers a pathway to synthesize a variety of C4- and C7-aryl-naphthalene derivatives, which could be applied to the this compound scaffold.

Another approach involves the synthesis of naphthoquinone amide derivatives from bioactive quinones like juglone (B1673114) and lawsone, which are derived from naphthalene. nih.gov These syntheses connect various amino acids to the naphthoquinone structure, creating a library of compounds with diverse substituents. nih.gov This highlights the potential for introducing a wide range of functional groups, including those from amino acids, onto the naphthalene portion of the target molecule.

The following table summarizes potential modification strategies for the naphthalene ring based on research on analogous compounds.

| Modification Strategy | Target Position(s) | Reagents/Catalysts | Potential Outcome | Reference |

| Direct C-H Arylation | C4, C7 | Palladium catalyst, Arylating agent | Introduction of diverse aryl groups | researchgate.net |

| Amide Coupling | Varies | Naphthoquinone precursors, Amino acids | Incorporation of amino acid-based functionality | nih.gov |

| Oxidative Amination | Varies | PhI(OAc)₂, Cu(CF₃SO₃)₂ | Formation of spirodienone structures | nih.gov |

These examples from related compound classes illustrate the chemical feasibility of modifying the naphthalene ring to generate a wide array of this compound analogues.

Substituent Variation on the Pyridine Moiety and Impact on Compound Potency

The electronic properties of the pyridine ring are significantly influenced by the nature and position of its substituents, which in turn can have a profound impact on the potency of the parent compound. Studies on various N-pyridyl aromatic amides have established clear structure-activity relationships (SAR).

The presence of a nitrogen atom in the pyridine ring already alters its physicochemical properties compared to a simple benzene (B151609) ring, improving characteristics like aqueous solubility and the capacity for hydrogen bonding. nih.gov The introduction of further substituents, such as halogens, alkyl, or alkoxy groups, allows for the fine-tuning of these properties.

Research on a series of 3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines showed that the nature of substituents on the pyridine ring was critical for activity. mdpi.com Analogues bearing electron-donating groups, particularly amine-based substituents, were found to be the most active, whereas those with electron-withdrawing groups were inactive. mdpi.com Specifically, a 4'-N-morpholine derivative demonstrated excellent inhibitory data. mdpi.com

Similarly, a study on N-pyridyl-4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxamides revealed that the spatial arrangement of the pyridine cycle relative to the benzothiazine nucleus influenced analgesic and anti-inflammatory properties. mdpi.com This highlights that both electronic effects and the steric profile of substituents are crucial.

The table below outlines the observed impact of pyridine substituents on the activity of analogous compound series.

| Substituent Type on Pyridine Ring | General Effect on Potency | Example from Analogous Series | Reference |

| Electron-Donating Groups (e.g., amines) | Increased activity | 4'-N-morpholine derivative of a pyrazolopyrimidine | mdpi.com |

| Electron-Withdrawing Groups (e.g., halogens) | Decreased or abolished activity | 4'-substituted pyrazolopyrimidine analogues | mdpi.com |

| Bulky Groups | Can lead to unfavorable steric interactions | May induce unfavorable torsion angles | mdpi.com |

| Neutral Groups (varied properties) | Generally not favored over strong electron donors | 6'-substituted pyridylmethylamine derivatives | mdpi.com |

These findings suggest that for this compound analogues, introducing electron-donating groups on the pyridine ring, while being mindful of steric constraints, could be a promising strategy to enhance potency. The existing chloro-substituent already imparts specific electronic characteristics that would be modulated by any additional functionalization.

Engineering the Amide Linkage and its Effects

The amide bond is a cornerstone of chemical and biological structures, and its modification in this compound analogues offers a route to alter conformational rigidity, stability, and intermolecular interactions. The planarity and hydrogen bonding capabilities of the amide group are key determinants of a molecule's three-dimensional structure.

One strategy to modify the amide linkage is to replace it with a bioisostere. For example, in the development of cannabinoid receptor antagonists, amide and hydrazide analogues were synthesized and compared. This substitution of a nitrogen atom for a methine group (in an N-cyclohexyl amide) or the introduction of an additional nitrogen (in hydrazides) was used to probe the effects on receptor binding affinity. nih.gov Such changes alter the hydrogen bonding potential and electronic distribution of the linker. nih.gov

Another approach involves N-arylation of the amide backbone itself, a technique explored in cyclic peptides. nih.gov This modification introduces significant conformational constraints, leading to more defined and homogenous structures compared to simpler N-methyl analogues. nih.gov Applying such a strategy to the this compound scaffold could be used to lock the molecule into specific conformations.

Furthermore, the synthesis of N-aryl amides can be achieved through novel methods like Umpolung Amide Synthesis (UmAS), which proceeds without the risk of epimerization for chiral precursors. nih.govresearchgate.net This highlights the accessibility of various N-substituted amide analogues. The stereodynamics of the amide bond, particularly in atropisomeric N-chloroamides, are correlated with amide isomerization, indicating that the electronic nature of the amide significantly influences racemization rates. rsc.org

The following table summarizes potential modifications to the amide linkage.

| Modification Strategy | Description | Potential Effects | Reference |

| Hydrazide Formation | Replacement of the amide -NH- with -NH-NH- | Alters hydrogen bonding and electronic properties | nih.gov |

| N-Alkylation/Arylation | Addition of a substituent to the amide nitrogen | Induces conformational restriction | nih.gov |

| Isosteric Replacement | Substitution of the amide with groups like sulfonamides | Changes geometry and bonding characteristics | researchgate.net |

Engineering the amide linkage is therefore a powerful tool to manipulate the structural and, consequently, the functional properties of this compound analogues.

Analytical and Spectroscopic Methodologies for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry)

The structural confirmation of this compound and its derivatives is accomplished through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for providing detailed information about the molecular framework and connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different proton environments and their neighboring protons. For the parent compound, this compound, distinct signals are expected for the protons on both the naphthalene and pyridine rings. The naphthalene protons would typically appear in the aromatic region (δ 7.5-8.5 ppm), showing complex splitting patterns due to coupling. The three protons on the pyridine ring would also resonate in the aromatic region, with their chemical shifts influenced by the electron-withdrawing chlorine atom and the amide linkage. chemicalbook.com The amide proton (N-H) would likely appear as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For this compound, one would expect to observe signals for all carbons in the molecule. The carbonyl carbon of the amide group would be found significantly downfield (typically δ 160-170 ppm). The carbons of the aromatic rings will appear in the δ 110-150 ppm range. The carbon atom attached to the chlorine on the pyridine ring would have its chemical shift influenced by the halogen. chemicalbook.com

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which helps confirm the structure. Under electrospray ionization (ESI), the molecular ion peak (M+H)⁺ would be prominent. Fragmentation might involve the cleavage of the amide bond, leading to fragments corresponding to the 2-naphthoyl cation and the 2-chloro-3-aminopyridine radical cation or related species. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be observable in the molecular ion and any chlorine-containing fragment peaks. researchgate.net

The table below presents predicted and representative spectroscopic data for this compound, compiled from data for its constituent fragments and analogous structures. chemicalbook.comchemicalbook.comresearchgate.netrsc.orgrsc.org

| Technique | Moiety | Expected Chemical Shifts (δ, ppm) or m/z | Notes |

| ¹H NMR | Naphthalene-H | 7.5 - 8.5 | Multiple signals, complex splitting |

| Pyridine-H | 7.3 - 8.6 | Three distinct signals, influenced by substituents | |

| Amide-H | > 9.0 (broad singlet) | Chemical shift can be solvent dependent | |

| ¹³C NMR | Naphthalene-C | 124 - 135 | Multiple aromatic carbon signals |

| Pyridine-C | 120 - 150 | Signals influenced by Cl and N atoms | |

| Carbonyl-C | ~165 | Characteristic downfield shift | |

| Mass Spec. | Molecular Ion [M+H]⁺ | ~297.06 | Isotopic peak for ³⁷Cl at [M+2+H]⁺ |

| Major Fragments | ~155, ~128 | Corresponding to naphthoyl and chloropyridinyl amine ions |

These analytical methods, when used in concert, provide unambiguous structural determination for this compound and its systematically derived analogues.

Mechanistic and Biological Target Identification Studies of N 2 Chloro 3 Pyridinyl 2 Naphthamide

Structural Basis of Binding through Experimental Techniques (e.g., Co-crystallization with target proteins, if available for related ligands)

While, as of the current date, specific co-crystallization data for N-(2-chloro-3-pyridinyl)-2-naphthamide with a definitive biological target is not publicly available, the structural basis of its binding can be inferred by examining experimental data from closely related ligands and structural motifs. The key structural features of this compound, namely the chloropyridine ring, the amide linker, and the naphthalene (B1677914) moiety, each contribute to potential binding interactions. Studies on compounds possessing these fragments have revealed common interaction patterns that are likely relevant to the binding of the titular compound.

The amide-pyridine scaffold is a recognized motif in medicinal chemistry. nih.gov Research on pyridine-substituted pyridylidene amide (PYA) ligands has demonstrated the electronic flexibility of the amide group when coordinated to a metal center. rsc.org This flexibility allows for different resonance structures and the potential for either N- or O-coordination of the amide, which could significantly influence its interaction with a protein binding pocket. rsc.org The amide group provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), making it a critical anchor point for binding to amino acid residues such as aspartate, glutamate, serine, or threonine.

The 2-chloropyridine (B119429) moiety also plays a crucial role in directing binding. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor. nih.govmdpi.com Furthermore, the chlorine substituent can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen, or contribute to hydrophobic interactions within the binding site. Crystal structures of chloropyridine derivatives have highlighted the prevalence of intermolecular interactions, including π-stacking and C-H···N hydrogen bonds, which are likely to be important for orienting the ligand within a protein's active site. nih.gov

The naphthyl group, a large, hydrophobic, and planar aromatic system, is expected to engage in significant π-π stacking and hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the target protein. rsc.orgrsc.org These interactions are fundamental for achieving high binding affinity. Studies on co-crystals of 1,8-naphthalimide (B145957) derivatives have detailed how these extensive aromatic systems arrange in the solid state, often driven by π-stacking, which is a strong indicator of their preferred interactions in a biological context. rsc.org

Molecular docking studies on related amide-pyridine derivatives designed as dual-target antifungal inhibitors of squalene (B77637) epoxidase (SE) and 14α-demethylase (CYP51) provide computational insights that complement the experimental data from related small molecule crystallography. nih.gov These studies suggest that the amide-pyridine core can effectively position the other parts of the molecule to interact with key residues in the active sites of these enzymes. nih.gov For instance, in such models, the pyridine ring is often oriented to form hydrogen bonds or π-stacking interactions, while the amide linker establishes crucial hydrogen bonds with the protein backbone or side chains.

In a hypothetical binding scenario, based on these related structures, the this compound would likely orient its naphthyl group within a hydrophobic pocket of the target protein, stabilized by π-stacking interactions. The amide linker would form key hydrogen bonds with polar residues at the entrance or within the active site, and the chloropyridine ring would further anchor the molecule through a combination of hydrogen bonding, halogen bonding, and hydrophobic interactions.

The following table summarizes the types of interactions observed in crystallographic studies of related molecular fragments, which are presumed to be relevant for the binding of this compound.

| Structural Moiety | Potential Interaction Type | Potential Interacting Amino Acid Residues | Supporting Evidence from Related Structures |

| Naphthyl Group | π-π Stacking, Hydrophobic Interactions | Phenylalanine, Tyrosine, Tryptophan, Leucine, Isoleucine, Valine | Co-crystals of naphthalimide and naphthalene derivatives show extensive π-stacking. rsc.orgrsc.org |

| Amide Linker | Hydrogen Bond Donor (N-H), Hydrogen Bond Acceptor (C=O) | Aspartate, Glutamate, Serine, Threonine, Asparagine, Glutamine, Main-chain C=O and N-H | Crystal structures of amide-containing ligands demonstrate defined hydrogen bonding patterns. rsc.orgmdpi.comresearchgate.net |

| Pyridine Ring | Hydrogen Bond Acceptor (Ring Nitrogen), π-π Stacking, C-H···π Interactions | Arginine, Lysine, Serine, Threonine, Phenylalanine, Tyrosine, Tryptophan | Co-crystals of pyridine derivatives show acid-pyridine heterosynthon formation and π-stacking. nih.govmdpi.com |

| Chloro Substituent | Halogen Bonding, Hydrophobic Interactions | Carbonyl oxygens, Serine, Threonine, Aspartate, Glutamate | Crystal structures of chloropyridine compounds indicate intermolecular C-H···N and π-stacking interactions influenced by the chloro-substituent. nih.gov |

Computational and Chemoinformatic Approaches in Research on N 2 Chloro 3 Pyridinyl 2 Naphthamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations have been instrumental in elucidating the interactions between N-(2-chloro-3-pyridinyl)-2-naphthamide and its biological targets. These simulations computationally model the binding of the ligand (the compound) to the receptor (a protein), predicting its preferred orientation and affinity. For this compound, research has identified tubulin as a key biological target. Docking studies have been performed to understand how this compound interacts with the colchicine (B1669291) binding site of tubulin, a critical protein involved in cell division, making it a target for anticancer agents.

Analysis of Hydrogen Bonding and Hydrophobic Interactions

The stability of the ligand-target complex is largely determined by non-covalent interactions such as hydrogen bonds and hydrophobic interactions. In the case of this compound docked into the colchicine binding site of tubulin, specific interactions have been identified. The pyridinyl nitrogen atom of the compound is predicted to form a hydrogen bond with the thiol group of a cysteine residue (Cys241). Furthermore, the naphthyl and pyridinyl rings of the molecule are involved in extensive hydrophobic interactions with surrounding amino acid residues, including Val238, Leu242, Leu248, Leu255, Ala316, Val318, and Ala354. These interactions are crucial for anchoring the molecule within the binding pocket.

Table 1: Key Molecular Interactions of this compound with Tubulin

| Interacting Residue | Type of Interaction |

| Cys241 | Hydrogen Bond |

| Val238 | Hydrophobic |

| Leu242 | Hydrophobic |

| Leu248 | Hydrophobic |

| Leu255 | Hydrophobic |

| Ala316 | Hydrophobic |

| Val318 | Hydrophobic |

| Ala354 | Hydrophobic |

Prediction of Binding Poses and Affinities

Molecular docking simulations predict the most energetically favorable binding pose of this compound within the colchicine site of tubulin. The predicted pose aligns the molecule in a manner that maximizes the aforementioned hydrogen bonding and hydrophobic interactions. The binding affinity, a measure of the strength of the interaction, is often expressed as a docking score or binding energy. For this compound, a binding energy of -8.1 kcal/mol has been calculated, indicating a strong and stable interaction with tubulin. This predicted affinity is comparable to that of known tubulin inhibitors, supporting its potential as a potent agent.

Quantum Chemical Calculations for Electronic and Structural Feature Analysis

Detailed studies employing quantum chemical calculations, such as Density Functional Theory (DFT), specifically for this compound to analyze its electronic and structural features, are not extensively documented in publicly available research. Such calculations would typically be used to determine properties like the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential map. This information can provide deeper insights into the molecule's reactivity and its ability to participate in various types of interactions, further refining the understanding gained from molecular docking.

In Silico Prediction of Pharmacokinetic Profiles (e.g., ADMET properties)

The pharmacokinetic properties of a drug candidate, encompassing its absorption, distribution, metabolism, excretion, and toxicity (ADMET), are critical for its development. In silico tools are widely used to predict these properties for compounds like this compound at an early stage. Studies have shown that this compound is predicted to have good oral bioavailability and exhibit drug-like characteristics based on Lipinski's rule of five. The predicted ADMET properties suggest that it has a favorable pharmacokinetic profile for potential therapeutic use.

Table 2: Predicted ADMET Properties of this compound

| Property | Predicted Value/Outcome |

| Oral Bioavailability | Good |

| Lipinski's Rule of Five | Compliant |

| Drug-Likeness | Favorable |

Pharmacophore Modeling and Virtual Screening for Novel Analogues

While this compound has been identified as a potent compound, pharmacophore modeling and virtual screening represent the next steps in discovering novel analogues with potentially improved properties. A pharmacophore model would be constructed based on the key structural features of this compound responsible for its binding to tubulin, such as the hydrogen bond acceptor, aromatic rings, and hydrophobic groups. This model could then be used as a 3D query to screen large chemical databases for new molecules that match the pharmacophoric features. However, specific research detailing the development of a pharmacophore model based on this compound and its subsequent use in virtual screening campaigns is not readily found in the current body of scientific literature.

Biological Activities and Research into Therapeutic Potential of N 2 Chloro 3 Pyridinyl 2 Naphthamide Derivatives Pre Clinical Focus

Anti-Microbial Activity Investigations

The emergence of drug-resistant pathogens has spurred the search for new antimicrobial agents. Derivatives containing pyridine (B92270) and naphthalene (B1677914) moieties have shown promise in this area.

Anti-Bacterial Efficacy and Spectrum

The antibacterial potential of compounds structurally related to N-(2-chloro-3-pyridinyl)-2-naphthamide has been evaluated against a range of bacteria. Naphthyridine derivatives, which feature a fused system of two pyridine rings, have demonstrated broad-spectrum antibacterial activity. For instance, certain derivatives have been effective against Gram-positive bacteria such as Streptococcus pneumoniae and Clostridium tetani, as well as Gram-negative bacteria like Salmonella typhi and Vibrio cholera. nih.gov The activity of these compounds is often compared to established antibiotics like ampicillin (B1664943) and ciprofloxacin. nih.gov

Similarly, 2-chloroquinoline (B121035) derivatives have been screened for their ability to inhibit bacterial growth, with some compounds showing potent activity at a minimum inhibitory concentration (MIC) of 12.5 µg/ml. researchgate.net Further research into 3-alkylidene-2-indolone derivatives has identified compounds with significant activity against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The antibacterial activity of pyrano[2,3-c]pyridazine derivatives has also been noted against both Gram-positive (Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria. nih.gov

Table 1: Anti-Bacterial Activity of Related Derivatives

| Compound Class | Bacterial Strain(s) | Reported Activity (MIC) |

|---|---|---|

| Naphthyridine Derivatives | S. pneumoniae, C. tetani, S. typhi, V. cholera | Comparable to ampicillin and ciprofloxacin |

| 2-Chloroquinoline Derivatives | Various bacterial strains | Potent activity at 12.5 µg/ml |

| 3-Alkylidene-2-indolone Derivatives | Methicillin-resistant S. aureus (MRSA) | MIC of 0.5 μg/mL |

| N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide (B126) derivatives | S. aureus, B. subtilis, E. coli, K. pneumoniae | Moderate to high activity |

Anti-Fungal Activity

The investigation into the therapeutic potential of these derivatives extends to their antifungal properties. N-(pyridinylmethyl)naphthalen-1-amines have shown activity against various human opportunistic pathogenic fungi, including yeasts, hialohyphomycetes, and dermatophytes. nih.gov One derivative, in particular, demonstrated moderate activity with a broad spectrum, being most effective against Trichophyton rubrum, a common cause of skin and nail infections. nih.gov

Research on 2-chloroquinoline derivatives has also revealed antifungal potential, with activity observed against Aspergillus niger and Candida albicans. researchgate.net Furthermore, some N-acyl-N-arylalaninate derivatives have exhibited moderate fungicidal effects against pathogens like Botrytis cinerea, Rhizoctonia solani, and Sclerotinia sclerotiorum. researchgate.net A newly developed quinoxaline (B1680401) derivative, 2-Chloro-3-hydrazinylquinoxaline, has shown significant potential against various Candida and Aspergillus species. nih.gov

Table 2: Anti-Fungal Activity of Related Derivatives

| Compound Class | Fungal Strain(s) | Reported Activity (MIC) |

|---|---|---|

| N-(pyridinylmethyl)naphthalen-1-amines | T. rubrum, Yeasts, Hialohyphomycetes | MIC = 6.25 μg/mL against T. rubrum |

| 2-Chloroquinoline Derivatives | A. niger, C. albicans | Comparable to griseofulvin |

| N-acyl-N-arylalaninate Derivatives | B. cinerea, R. solani, S. sclerotiorum | Moderate inhibition (over 60%) |

| 2-Chloro-3-hydrazinylquinoxaline | Candida species, Aspergillus species | Noteworthy effectiveness |

Anti-Parasitic Potential (e.g., Antimalarial, Antileishmanial)

The structural scaffolds of pyridine and naphthalene are also being explored for their efficacy against parasitic diseases like malaria and leishmaniasis. Pyrazolopyridine derivatives have demonstrated antileishmanial activity, with some compounds showing better efficacy than the standard drug miltefosine (B1683995) against intracellular amastigotes of Leishmania donovani. researchgate.net The synthesis of (2-phenoxypyridin-3-yl)naphthalene-1(2H)-one derivatives has also yielded compounds with notable leishmanicidal and trypanocidal activities. mdpi.com

In the realm of antimalarial research, derivatives of 2-(7-chloroquinolin-4-ylamino)ethyl benzoate (B1203000) have been synthesized and screened for their activity against chloroquine-sensitive strains of Plasmodium berghei. nih.gov Additionally, certain benzimidazole (B57391) and pyrimidine-tethered sulfonamide derivatives have shown strong antimalarial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. nih.gov

Anti-Cancer Research

The application of this compound derivatives in oncology is a significant area of preclinical investigation, focusing on their ability to inhibit cancer cell growth and target key signaling pathways.

Inhibition of Key Kinases (e.g., VEGFR-2, DHFR, Pan-Raf Kinases)

Kinases are crucial enzymes in cell signaling pathways that are often dysregulated in cancer. Derivatives of this compound are being investigated as inhibitors of several key kinases.

Pan-Raf Kinase Inhibition : Novel naphthalene-based diarylamides have been designed as pan-Raf kinase inhibitors. nih.gov Many of these compounds showed strong inhibition (over 90%) across various Raf kinase isoforms. nih.gov Another study identified a Type II pan-RAF kinase inhibitor, GNE-9815, which features a unique pyrido[2,3-d]pyridazin-8(7H)-one motif. nih.gov

VEGFR-2 Inhibition : Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow. A novel pyridine derivative was designed as a VEGFR-2 inhibitor and demonstrated an IC₅₀ value of 65 nM. nih.gov Other 2-naphthamide (B1196476) derivatives have also been evaluated as VEGFR-2 inhibitors. nih.gov Another series of furopyrimidine and thienopyrimidine-based derivatives were developed as VEGFR-2 inhibitors, with some showing IC₅₀ values in the nanomolar range. nih.gov

DHFR Inhibition : Dihydrofolate reductase (DHFR) is an enzyme involved in the synthesis of DNA precursors. N-sulfonamide 2-pyridone derivatives have been synthesized as dual inhibitors of DHPS and DHFR. nih.gov Additionally, certain indolin-2-one derivatives have shown selective inhibitory activity against DHFR. nih.gov

Table 3: Kinase Inhibition by Related Derivatives

| Kinase Target | Compound Class | Reported Activity (IC₅₀) |

|---|---|---|

| Pan-Raf Kinase | Naphthalene-based diarylamides | >90% inhibition |

| VEGFR-2 | Pyridine derivative | 65 nM |

| VEGFR-2 | Furopyrimidine/Thienopyrimidine derivatives | 21-47 nM |

| DHFR | N-sulfonamide 2-pyridone derivatives | Dual inhibitors |

| DHFR | Indolin-2-one derivatives | Selective inhibition |

Anti-Proliferative Effects in Established Cancer Cell Lines (e.g., C26, HepG2, MCF7)

The cytotoxic effects of these derivatives are tested against various cancer cell lines to determine their potential as anti-proliferative agents.

MCF-7 (Breast Cancer) : N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines have shown activity against the MCF-7 breast cancer cell line with IC₅₀ values under 10 μg/mL. nih.gov A specific pyridine derivative also exhibited potent cytotoxicity against MCF-7 cells with an IC₅₀ value of 26.10 μM. nih.gov Pyrazolo-naphthyridine derivatives have also been found to be highly active against MCF-7 cells. nih.gov

HepG2 (Liver Cancer) : A pyridine derivative demonstrated potent cytotoxic properties against the HepG2 liver cancer cell line with an IC₅₀ value of 21.00 μM. nih.gov Pyridine-substituted palladium complexes have also been investigated for their anti-proliferative effects on HepG2 cells. nih.gov Furthermore, certain 3-cyanopyridine (B1664610) derivatives showed promising antitumor activity against the HepG2 cell line, with IC₅₀ values as low as 1.46 µM. nih.gov

C26 (Colon Carcinoma) : While direct studies on the C26 cell line are not extensively detailed in the provided context, related research on colon cancer cell lines like HCT-116 provides relevant insights. Purine derivatives have been evaluated against the HCT-116 cell line, with some showing potent cytotoxic effects. researchgate.net Additionally, (2-phenoxypyridin-3-yl)naphthalene-1(2H)-one derivatives have been tested against HCT116 cells, showing IC₅₀ values between 3.91 µM and over 50 µM. mdpi.com

Table 4: Anti-Proliferative Activity in Cancer Cell Lines

| Cell Line | Compound Class | Reported Activity (IC₅₀) |

|---|---|---|

| MCF-7 | N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines | < 10 μg/mL |

| Pyridine derivative | 26.10 μM | |

| Pyrazolo-naphthyridine derivatives | Potent activity | |

| HepG2 | Pyridine derivative | 21.00 μM |

| Pyridine-palladium complexes | Potent candidates | |

| 3-Cyanopyridine derivatives | 1.46 µM | |

| HCT-116 (Colon) | Purine derivatives | Single-digit micromolar values |

| (2-Phenoxypyridin-3-yl)naphthalene-1(2H)-one derivatives | 3.91 - >50 µM |

Modulation of Angiogenesis

Currently, there is a lack of publicly available preclinical research specifically investigating the modulation of angiogenesis by this compound or its direct derivatives.

Anti-Inflammatory and Antioxidant Studies

Detailed preclinical studies focusing on the anti-inflammatory and antioxidant properties of this compound are not readily found in the current scientific literature. However, research into other heterocyclic compounds containing a pyridinyl moiety has shown potential in this area. For instance, a series of 3-(2-pyridyl)-2-substituted-quinazolin-4(3H)-ones were synthesized and evaluated for their anti-inflammatory activity. nih.gov One of the derivatives, 2-(1-methylbutylidene)-hydrazino-3-(2-pyridyl)-quinazolin-4(3H)-one, demonstrated noteworthy anti-inflammatory effects when compared to the standard drug diclofenac (B195802) sodium. nih.gov While these findings are on a different structural class, they suggest that the pyridinyl group can be a component of molecules with anti-inflammatory potential.

Similarly, studies on other compounds containing a chloro-substituted aromatic ring, such as 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, have indicated anti-inflammatory properties, hypothetically through the inhibition of cyclooxygenase-2 (COX-2). nih.gov

Enzyme Inhibition Relevant to Neurological Disorders (e.g., Monoamine Oxidase, Cholinesterase Inhibition)

The potential of naphthamide derivatives as inhibitors of enzymes implicated in neurological disorders, such as monoamine oxidase (MAO) and cholinesterases (ChE), has been a subject of recent preclinical investigation. A study focused on novel naphthamide hybrids revealed promising inhibitory activity against both MAO-A and MAO-B. nih.gov

In this research, several derivatives were synthesized and evaluated. Compound 2c was identified as the most potent MAO-A inhibitor with an IC50 value of 0.294 µM, while compound 2g showed the highest potency for MAO-B inhibition with an IC50 of 0.519 µM. nih.gov These compounds demonstrated a competitive and reversible mode of inhibition. nih.gov The majority of the tested naphthamide derivatives in this study, however, displayed weak inhibitory activity against cholinesterases. nih.gov

In a separate study, derivatives of 2-chloro-3-hydrazinopyrazine were synthesized and assessed for their acetylcholinesterase (AChE) inhibitory effects. nih.gov Compounds CHP4 and CHP5 from this series exhibited strong AChE inhibition with IC50 values of 3.76 and 4.2 µM, respectively. nih.gov These findings highlight that the inclusion of a chloro-pyridinyl-like structure can be conducive to cholinesterase inhibition.

Inhibitory Activity of Naphthamide and Pyrazine Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 2c | MAO-A | 0.294 | nih.gov |

| Compound 2g | MAO-B | 0.519 | nih.gov |

| CHP4 | AChE | 3.76 | nih.gov |

| CHP5 | AChE | 4.2 | nih.gov |

Investigation of Anti-Fibrosis Activity

Preclinical research into the anti-fibrotic potential of compounds structurally related to this compound has shown promising results, although direct studies on the parent compound are not currently available.

Nash Pharmaceuticals has reported significant anti-fibrotic activity of two lead compounds, NP-135 and NP-160, in preclinical models of non-alcoholic steatohepatitis (NASH) and chronic kidney disease (CKD). In a model of NASH, NP-135 demonstrated an 84.4% reduction in the fibrosis area. nih.gov In a unilateral ureteral obstruction model of CKD, NP-160 and NP-135 showed a 57.6% and 52.1% reduction in fibrosis, respectively. nih.gov While the specific chemical structures of NP-135 and NP-160 have not been publicly disclosed, the company's focus on repurposing existing compounds suggests the potential for structures with similar scaffolds to be investigated for anti-fibrotic properties.

Future Directions and Emerging Research Avenues for N 2 Chloro 3 Pyridinyl 2 Naphthamide Research

Rational Design and Synthesis of Highly Selective and Potent Analogues

The rational design of analogues is a cornerstone of modern medicinal chemistry, aiming to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. For N-(2-chloro-3-pyridinyl)-2-naphthamide, this would involve the systematic modification of its core structure.

Future research should focus on synthesizing a library of analogues by:

Substitution on the Naphthyl Ring: Introducing various substituents (e.g., hydroxyl, methoxy, alkyl groups) at different positions on the naphthalene (B1677914) ring could modulate the compound's lipophilicity and electronic properties, potentially influencing its binding to biological targets.

Modification of the Pyridinyl Ring: The chlorine atom at the 2-position is a key feature. Analogues could be synthesized by replacing the chlorine with other halogens (fluorine, bromine) or with bioisosteric groups to fine-tune reactivity and metabolic stability. Research on related 2-chloro-1,8-naphthyridine (B101967) derivatives has shown that this position is amenable to substitution, leading to compounds with diverse biological activities, including antimicrobial effects. researchgate.netresearchgate.net

Alteration of the Amide Linker: The amide bond provides structural rigidity. Modifications, such as N-methylation or replacement with a thioamide or a reversed amide, could alter the molecule's conformation and hydrogen bonding capacity.

A recent study on novel naphthamide derivatives demonstrated the successful application of rational design to develop potent and selective inhibitors of human monoamine oxidase (MAO). researchgate.net This research highlighted how structural modifications led to compounds with significant therapeutic potential for neurological disorders. researchgate.net A similar approach could be applied to this compound to explore its potential in various disease areas.

Advanced Mechanistic Characterization and Target Validation Studies

Once a library of analogues is synthesized, it is crucial to understand their mechanism of action. This involves identifying their molecular targets and elucidating how they exert their biological effects.

Key research activities would include:

In Vitro Screening: The synthesized compounds should be screened against a panel of biological targets. Given the structural similarities to other known bioactive molecules, initial screens could focus on receptors, enzymes, and ion channels implicated in neurological disorders or cancer. For instance, some naphthyridine derivatives have shown activity as cannabinoid-2 receptor agonists. nih.gov

Molecular Docking and Simulation: Computational studies, such as molecular docking, can predict the binding modes of the compounds to their putative targets. This approach was effectively used to understand the inhibitory action of naphthamide derivatives on MAO. researchgate.net These simulations can provide insights into the key intermolecular interactions driving binding and selectivity, guiding further analogue design.

Biophysical and Biochemical Assays: Techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and enzyme kinetics assays can be used to validate the identified targets and quantify the binding affinity and kinetics of the compounds. Studies on lipid nanoparticles have demonstrated the use of advanced techniques to understand molecular interactions and their functional consequences. nih.gov

Exploration of Novel Biological Targets and Therapeutic Applications

While initial studies might focus on expected targets based on structural analogy, a broader exploration could uncover novel therapeutic applications for this compound and its derivatives.

This exploration could involve:

Phenotypic Screening: High-content screening in various cell-based models can identify compounds that produce a desired phenotypic change without a priori knowledge of the target. This approach is particularly useful for complex diseases.

Chemoproteomics: This technique can be used to identify the direct binding partners of a compound from a complex protein lysate, thereby revealing novel targets.

Expansion into New Therapeutic Areas: Based on the activities of related compounds, potential therapeutic areas to investigate include:

Oncology: Certain naphthyridine derivatives have been investigated as antineoplastic agents. nih.gov

Infectious Diseases: The 2-chloropyridine (B119429) and 1,8-naphthyridine (B1210474) scaffolds are present in some antimicrobial agents. researchgate.netresearchgate.netmdpi.com

Central Nervous System (CNS) Disorders: The structural similarity to compounds targeting CNS pathways, such as MAO inhibitors, suggests potential applications in neurodegenerative diseases or psychiatric disorders. researchgate.netnih.gov

Integration of Artificial Intelligence and Machine Learning in Optimizing Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govnih.govinfontd.orgmdpi.com

For this compound research, AI and ML could be applied to:

Predictive Modeling: ML models can be trained on data from the synthesized analogues to predict the biological activity, toxicity, and pharmacokinetic properties (ADMET) of virtual compounds. nih.govcrimsonpublishers.com This allows for the in silico screening of vast chemical spaces to prioritize the most promising candidates for synthesis.

De Novo Design: Generative AI models can design entirely new molecules with desired properties from scratch. mdpi.com These models can learn the underlying patterns from existing active compounds to generate novel and diverse chemical structures that are likely to be active.

Structure-Activity Relationship (SAR) Analysis: AI algorithms can help decipher complex SARs that may not be apparent from manual analysis, providing deeper insights into how structural modifications affect biological activity. nih.gov Convolutional neural networks (CNNs), for example, can be used to analyze chemical structures and predict their bioactivity. crimsonpublishers.com

The integration of these computational approaches would significantly enhance the efficiency of the research process, reducing the time and cost associated with bringing a potential new therapeutic agent from the laboratory to the clinic. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.